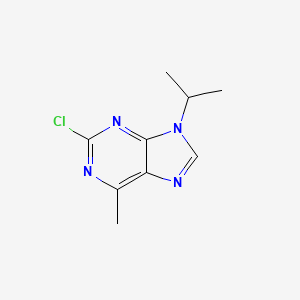![molecular formula C12H15F3N2O2 B6167504 tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate CAS No. 1043962-45-3](/img/no-structure.png)
tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate: is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a tert-butyl carbamate group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aromatic amine precursor. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as alkyl halides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are typically employed for hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and tert-butyl alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways .
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
- tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
Comparison: While these compounds share similar structural features, such as the presence of a tert-butyl carbamate group and a trifluoromethyl-substituted phenyl ring, their specific substitution patterns can lead to differences in reactivity and applications. For example, the position of the amino group relative to the trifluoromethyl group can influence the compound’s electronic properties and its interactions with other molecules .
Conclusion
tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate is a compound of significant interest due to its unique structural features and versatile applications in various fields of scientific research
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 4-amino-2-(trifluoromethyl)aniline in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "4-amino-2-(trifluoromethyl)aniline", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4-amino-2-(trifluoromethyl)aniline to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization to obtain tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate as a white solid." ] } | |
CAS-Nummer |
1043962-45-3 |
Molekularformel |
C12H15F3N2O2 |
Molekulargewicht |
276.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



